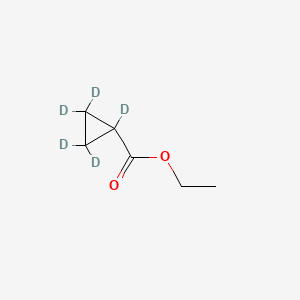
Ethyl Cyclopropylcarboxylate-d5 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Cyclopropylcarboxylate-d5 (Major) involves the deuteration of ethyl cyclopropylcarboxylate. The process typically includes the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium atoms . The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of Ethyl Cyclopropylcarboxylate-d5 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity levels. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl Cyclopropylcarboxylate-d5 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Cyclopropylcarboxylic acid-d5.
Reduction: Ethyl cyclopropylmethanol-d5.
Substitution: Various substituted cyclopropylcarboxylates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl Cyclopropylcarboxylate-d5 (Major) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new materials and catalysts, as well as in quality control and analytical testing
Mécanisme D'action
The mechanism of action of Ethyl Cyclopropylcarboxylate-d5 (Major) primarily involves its role as a stable isotope-labeled compound. The incorporation of deuterium atoms allows researchers to trace the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Cyclopropylcarboxylate: The non-deuterated version of the compound.
Cyclopropanecarboxylic Acid Ethyl Ester-d5: Another deuterated ester with similar properties.
Uniqueness
Ethyl Cyclopropylcarboxylate-d5 (Major) is unique due to its high level of deuterium incorporation, which provides enhanced stability and allows for more precise tracing in research applications. Its stable isotope labeling makes it particularly valuable in studies requiring detailed analysis of reaction mechanisms and metabolic pathways .
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
119.17 g/mol |
Nom IUPAC |
ethyl 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2,5D |
Clé InChI |
LDDOSDVZPSGLFZ-ZDGANNJSSA-N |
SMILES isomérique |
[2H]C1(C(C1([2H])C(=O)OCC)([2H])[2H])[2H] |
SMILES canonique |
CCOC(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


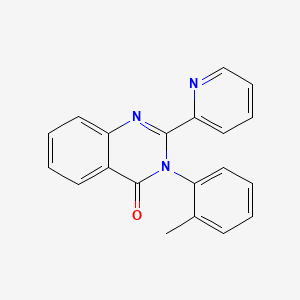
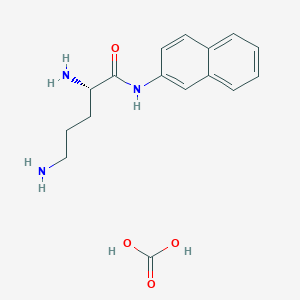
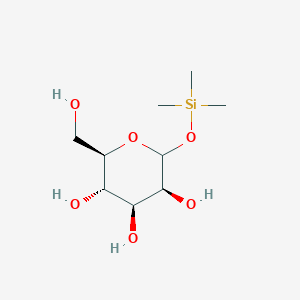
![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)
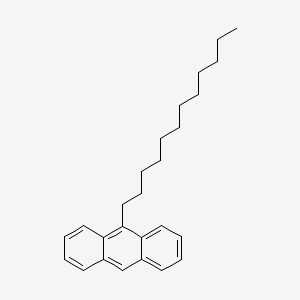
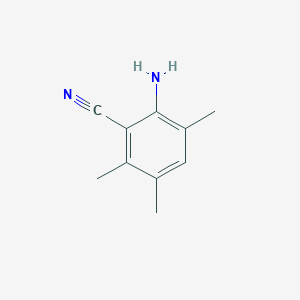

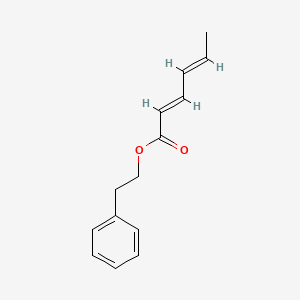

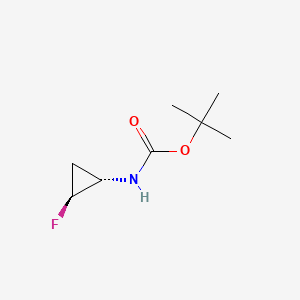
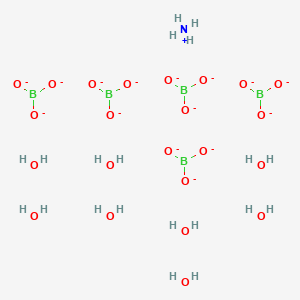
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
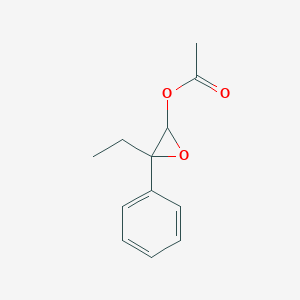
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)
